4-Methylumbelliferyl-2-amino-2-deoxy-α-D-glucopyranosid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

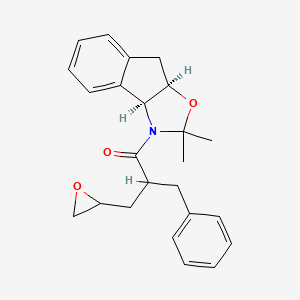

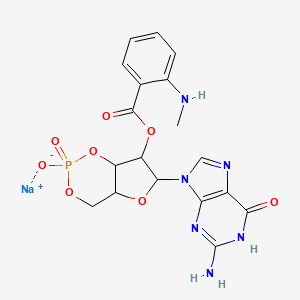

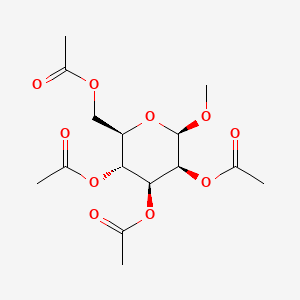

4-Methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside is a biochemical assay reagent commonly used in scientific research. It is known for its fluorogenic properties, making it useful in various biochemical assays. The compound has a molecular formula of C16H19NO7 and a molecular weight of 337.32 g/mol .

Wissenschaftliche Forschungsanwendungen

4-Methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside is widely used in scientific research due to its fluorogenic properties. Some of its applications include:

Biochemical Assays: Used as a substrate in enzymatic assays to measure the activity of glycosidases.

Medical Research: Utilized in diagnostic assays for detecting enzyme deficiencies, such as those related to lysosomal storage disorders.

Industrial Applications: Employed in quality control processes to monitor enzyme activity in various products.

Wirkmechanismus

Target of Action

The primary target of 4-Methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside is N-acetyl-α-D-glucosaminidase . This enzyme is involved in the degradation of glycosaminoglycans, which are complex carbohydrates that participate in many biological processes.

Mode of Action

4-Methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside acts as a fluorogenic substrate for N-acetyl-α-D-glucosaminidase . Upon enzymatic cleavage by the enzyme, a fluorescent product, 4-methylumbelliferone (4-MU) , is released .

Biochemical Pathways

The compound is involved in the lysosomal degradation pathway of glycosaminoglycans. The release of 4-MU upon enzymatic cleavage can be used to quantify the activity of N-acetyl-α-D-glucosaminidase .

Pharmacokinetics

It is known that the compound is soluble in methanol and water , which suggests it may have good bioavailability.

Result of Action

The cleavage of 4-Methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside by N-acetyl-α-D-glucosaminidase and the subsequent release of 4-MU allows for the quantification of the enzyme’s activity . This can be particularly useful in diagnosing conditions such as Sanfilippo B Syndrome and Tay-Sachs disease , which are characterized by deficiencies in this enzyme.

Action Environment

The fluorescence of 4-MU, the product of the enzymatic cleavage, is pH-dependent . This suggests that the action, efficacy, and stability of 4-Methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside may be influenced by the pH of its environment. Additionally, the compound is reported to be light sensitive , indicating that light exposure could affect its stability and efficacy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside typically involves the glycosylation of 4-methylumbelliferone with 2-amino-2-deoxy-alpha-D-glucopyranosyl donors. The reaction is often carried out under acidic conditions to facilitate the formation of the glycosidic bond .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for larger-scale reactions and purification processes .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside primarily undergoes hydrolysis reactions. It can be hydrolyzed by specific enzymes to release 4-methylumbelliferone, which is a fluorescent compound .

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using glycosidases.

Oxidation and Reduction: Limited information is available on oxidation and reduction reactions involving this compound.

Major Products Formed:

Hydrolysis Product: 4-Methylumbelliferone.

Vergleich Mit ähnlichen Verbindungen

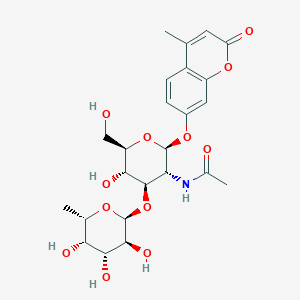

4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide: Another fluorogenic substrate used in similar enzymatic assays.

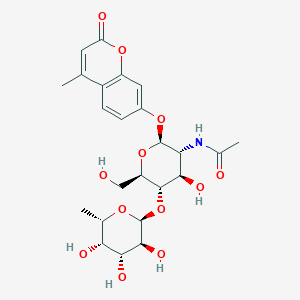

4-Methylumbelliferyl N-acetyl-alpha-D-glucosaminide: Used for assays involving N-acetyl-alpha-D-glucosaminidase.

Uniqueness: 4-Methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside is unique due to its specific use in assays for glycosidases that act on 2-amino-2-deoxy sugars. Its fluorogenic properties make it highly sensitive and useful in detecting low levels of enzyme activity .

Eigenschaften

IUPAC Name |

7-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO7/c1-7-4-12(19)23-10-5-8(2-3-9(7)10)22-16-13(17)15(21)14(20)11(6-18)24-16/h2-5,11,13-16,18,20-21H,6,17H2,1H3/t11-,13-,14-,15-,16+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBYRVZLJCNXMD-BTAUDXDXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.